Chemical structure and properties of 3-bromo-N-(3-ethoxypropyl)pyridin-2-amine
Chemical structure and properties of 3-bromo-N-(3-ethoxypropyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern medicinal chemistry and materials science is built upon a foundation of versatile and functionalized heterocyclic building blocks. Among these, substituted pyridines hold a place of prominence due to their prevalence in a vast array of biologically active compounds and functional materials. This technical guide provides a comprehensive overview of 3-bromo-N-(3-ethoxypropyl)pyridin-2-amine , a molecule of interest for its potential as a scaffold in the development of novel chemical entities. While this compound is commercially available, detailed characterization and synthesis data in peer-reviewed literature are sparse. This guide, therefore, consolidates available information, proposes a logical synthetic pathway based on established chemical principles, and provides predicted physicochemical and spectroscopic properties to facilitate its use in research and development.
Molecular Structure and Chemical Identity
3-bromo-N-(3-ethoxypropyl)pyridin-2-amine is a disubstituted pyridine derivative. The core of the molecule is a pyridine ring, which is substituted at the 2-position with an N-(3-ethoxypropyl)amino group and at the 3-position with a bromine atom.
Figure 1: Chemical structure of 3-bromo-N-(3-ethoxypropyl)pyridin-2-amine.
Table 1: Chemical Identity
| Identifier | Value |
| IUPAC Name | 3-bromo-N-(3-ethoxypropyl)pyridin-2-amine |
| Synonym | N-(3-bromo-2-pyridinyl)-N-(3-ethoxypropyl)amine |
| CAS Number | 1249848-51-8 |
| Molecular Formula | C10H15BrN2O |
| Molecular Weight | 259.15 g/mol |
| InChI | 1S/C10H15BrN2O/c1-2-14-8-4-7-13-10-9(11)5-3-6-12-10/h3,5-6H,2,4,7-8H2,1H3,(H,12,13) |
| InChIKey | DIIFVYQAYCDZOD-UHFFFAOYSA-N |
| SMILES | CCOCCCNCc1ncccc1Br |
Physicochemical and Spectroscopic Properties
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical Form | Liquid | Sigma-Aldrich |
| Boiling Point | Not available | - |
| Melting Point | Not applicable | - |
| Density | Not available | - |
| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. | Predicted |
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the chemical structure and typical values for similar compounds. These predictions can serve as a guide for the analysis of this molecule.
2.1.1. 1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the N-(3-ethoxypropyl) side chain.
-
Pyridine Ring Protons: Three signals in the aromatic region (δ 6.5-8.0 ppm), likely exhibiting doublet of doublets or triplet splitting patterns characteristic of a 2,3-disubstituted pyridine.
-
Methylene Protons (Side Chain):
-
-CH2-NH- (adjacent to the amine): A triplet around δ 3.4-3.6 ppm.
-
-CH2-CH2-CH2- (central methylene): A multiplet (likely a quintet) around δ 1.8-2.0 ppm.
-
-O-CH2-CH3 (ethoxy methylene): A quartet around δ 3.5-3.7 ppm.
-
-O-CH2-CH2-: A triplet around δ 3.4-3.6 ppm.
-
-
Methyl Protons (Side Chain):
-
-O-CH2-CH3: A triplet around δ 1.1-1.3 ppm.
-
-
Amine Proton: A broad singlet which may be exchangeable with D2O.
2.1.2. 13C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.
-
Pyridine Ring Carbons: Five signals in the aromatic region (δ 100-160 ppm). The carbon bearing the bromine (C3) will be significantly influenced by the halogen's electronegativity and heavy atom effect.
-
Side Chain Carbons:
-
-CH2-NH-: δ 40-45 ppm.
-
-CH2-CH2-CH2-: δ 28-32 ppm.
-
-O-CH2-CH2-: δ 68-72 ppm.
-
-O-CH2-CH3: δ 65-70 ppm.
-
-O-CH2-CH3: δ 15-20 ppm.
-
2.1.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will provide information about the functional groups present in the molecule.
-
N-H Stretch: A sharp to moderately broad band in the region of 3300-3400 cm-1, characteristic of a secondary amine.
-
C-H Stretch (aliphatic): Multiple bands in the region of 2850-3000 cm-1.
-
C=C and C=N Stretch (aromatic): Bands in the region of 1400-1600 cm-1.
-
C-N Stretch: A band in the region of 1250-1350 cm-1.
-
C-O Stretch (ether): A strong band in the region of 1050-1150 cm-1.
-
C-Br Stretch: A band in the fingerprint region, typically below 700 cm-1.
2.1.4. Mass Spectrometry (Predicted)
The mass spectrum should show a molecular ion peak (M+) and a characteristic isotopic pattern for the presence of one bromine atom (M+ and M+2 peaks of nearly equal intensity). Fragmentation would likely involve cleavage of the N-alkyl side chain. Common fragmentation patterns for N-alkylated amines include alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[1][2]
Synthesis and Reactivity
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 2-aminopyridine.
Figure 2: Proposed synthetic pathway.
Step 1: Bromination of 2-Aminopyridine
The first step is the regioselective bromination of 2-aminopyridine to yield 2-amino-3-bromopyridine. The amino group at the 2-position is an activating group and directs electrophilic substitution to the 3- and 5-positions. Careful control of reaction conditions is necessary to favor mono-bromination at the 3-position. A common method involves the use of bromine in a suitable solvent such as acetic acid.[3]
Step 2: N-Alkylation of 2-Amino-3-bromopyridine
The second step is the N-alkylation of 2-amino-3-bromopyridine with a suitable 3-ethoxypropyl halide, such as 1-bromo-3-ethoxypropane or 1-chloro-3-ethoxypropane. This reaction is typically carried out in the presence of a base to deprotonate the amino group, making it a more potent nucleophile.
Experimental Protocol (Proposed)
This protocol is a general guideline and may require optimization.
Materials:
-
2-amino-3-bromopyridine
-
1-bromo-3-ethoxypropane (or 1-chloro-3-ethoxypropane)
-
Sodium hydride (NaH) or potassium carbonate (K2CO3)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 2-amino-3-bromopyridine (1.0 eq).
-
Add anhydrous DMF or MeCN to dissolve the starting material.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add a suitable base, such as sodium hydride (1.1 eq) or potassium carbonate (2.0 eq), in portions.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add 1-bromo-3-ethoxypropane (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-bromo-N-(3-ethoxypropyl)pyridin-2-amine.
Figure 3: N-Alkylation experimental workflow.
Reactivity and Potential Applications
The chemical structure of 3-bromo-N-(3-ethoxypropyl)pyridin-2-amine offers several points for further chemical modification, making it a valuable building block in synthetic chemistry.
-
The Bromine Atom: The bromine atom at the 3-position is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.[4][5][6][7] This allows for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents, enabling the rapid generation of a library of diverse compounds. 2-Amino-3-bromopyridine itself is widely used in the synthesis of pharmaceuticals and agrochemicals.[3][8]
-
The Pyridine Nitrogen: The nitrogen atom in the pyridine ring can be protonated or coordinated to metal centers, influencing the molecule's solubility and electronic properties.
-
The Secondary Amine: The secondary amine can be further functionalized, for example, through acylation or sulfonylation, to introduce additional diversity.
Given these features, 3-bromo-N-(3-ethoxypropyl)pyridin-2-amine is a promising starting material for the synthesis of compounds with potential applications in:
-
Medicinal Chemistry: As a scaffold for the development of kinase inhibitors, GPCR modulators, and other therapeutic agents. The pyridine core is a well-established privileged structure in drug discovery.[9]
-
Materials Science: For the synthesis of novel ligands for metal complexes with interesting photophysical or catalytic properties.
Safety and Handling
Table 3: Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H335 | May cause respiratory irritation |
Signal Word: Danger
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
3-bromo-N-(3-ethoxypropyl)pyridin-2-amine is a valuable chemical building block with significant potential for applications in drug discovery and materials science. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview of its structure, predicted properties, a plausible synthetic route, and safety information. The versatile reactivity of the 3-bromo-2-aminopyridine scaffold allows for extensive chemical modifications, making this compound an attractive starting point for the synthesis of novel and diverse molecular libraries. It is our hope that this technical guide will serve as a useful resource for researchers and scientists working with this and related compounds.
References
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- Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes a - ResearchG
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (URL: [Link])
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Infrared depletion spectra of 2-aminopyridine2-pyridone, a Watson-Crick mimic of adenine.uracil - PubMed. (URL: [Link])
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